molecular formula C22H22FN3O2 B2684685 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421495-02-4

3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2684685
CAS No.: 1421495-02-4
M. Wt: 379.435
InChI Key: DOFGFPACWGBGCU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring:

  • Pyrazole core: Substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group.
  • Carboxamide side chain: Linked to a (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl moiety.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-26-20(12-19(25-26)16-6-8-18(23)9-7-16)21(27)24-14-22(28)11-10-15-4-2-3-5-17(15)13-22/h2-9,12,28H,10-11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFGFPACWGBGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the hydroxy-tetrahydronaphthalenyl group: This can be done through nucleophilic substitution reactions or coupling reactions using suitable naphthalene derivatives.

    Formation of the carboxamide group: This step typically involves the reaction of the amine group with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxamide group may yield primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Pyrazole/Thiadiazole Derivatives with Fluorophenyl Groups

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound 4-Fluorophenyl (C3), methyl (C1), carboxamide-tetrahydronaphthalene (C5) Not explicitly reported; structural similarity suggests CNS or enzyme modulation
N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide Cyclohexylmethyl (C1), amino acid-linked carboxamide (C5) Enhanced solubility due to polar amino acid side chain [2]
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide Thiadiazole ring (vs. pyrazole), isopropyl group Potential enzyme inhibition via thiadiazole interactions [3]
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide Triazole ring, carbothioamide (C1) MAO inhibitory activity (IC₅₀ ~ 0.5–2.0 µM) [4, 9, 13]

Key Observations :

  • Replacement of the pyrazole core with thiadiazole () or triazole () alters electronic properties and binding kinetics.
  • Carbothioamide derivatives () show potent monoamine oxidase (MAO) inhibition, suggesting the target compound’s carboxamide group may be modified for similar activity.

Carboxamide Side Chain Modifications

Compound Name Side Chain Structure Impact on Activity Reference
Target Compound (2-Hydroxy-tetrahydronaphthalen-2-yl)methyl Hydrophobicity for membrane penetration
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate Thiazole-ester moiety Improved metabolic stability [15]
N-(2,4-Difluorophenyl)-1-Methyl-3-(Trifluoromethyl)-5-([3-(Trifluoromethyl)Benzyl]Sulfanyl)-1H-Pyrazole-4-Carboxamide Trifluoromethyl groups, sulfanyl linker Enhanced lipophilicity and enzyme affinity [16]

Key Observations :

  • Hydroxy-tetrahydronaphthalene in the target compound may enhance blood-brain barrier penetration compared to ester or trifluoromethyl groups .

Fluorophenyl-Containing Enzyme Inhibitors

Compound Name Target Enzyme Binding Affinity (kcal/mol) Reference
3-(4-Fluorophenyl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid Kynurenine formamidase (KFase) -8.7 [10]
5-(4-Fluorophenyl)-N-Phenylpyrazole Derivatives Neuropeptide receptors (NTS1/2) EC₅₀: 10–100 nM; Ki: 1–5 nM [6]

Key Observations :

  • Fluorophenyl groups enhance binding to enzymes (e.g., KFase) via π-π stacking and hydrophobic interactions .

Biological Activity

The compound 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22FN3O2\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}

This structure features a pyrazole ring, a fluorophenyl group, and a tetrahydronaphthalenyl moiety, which are critical for its biological activity.

Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of the pyrazole moiety is known to enhance binding affinity to certain targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Antitumor Activity

Recent studies have shown that similar pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with structural similarities have been tested against various cancer cell lines, revealing IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.2
Compound BMCF7 (Breast)3.8
This compoundHeLa (Cervical)TBD

This suggests that the target compound may possess similar efficacy against tumor cells.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. In vitro studies demonstrated activity against several pathogenic bacteria and fungi. The mechanism appears to involve disruption of cellular membranes and inhibition of metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
C. albicans16 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrazole ring and the fluorophenyl group significantly impact biological activity. For example:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and receptor binding.
  • Hydroxyl Group : The hydroxyl group on the tetrahydronaphthalenyl moiety increases solubility and bioavailability.
  • Carboxamide Functionality : This group is essential for hydrogen bonding interactions with target proteins.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity.
    • Reference : MDPI Journal on Pyrazole Derivatives .
  • Antimicrobial Efficacy Study : Another research focused on evaluating the antimicrobial properties of similar compounds against resistant strains of bacteria, demonstrating promising results in inhibiting growth.
    • Reference : Research on Antimicrobial Activity .

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